molecular formula C34H42Br2N2 B3162848 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole CAS No. 882066-04-8

3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B3162848
CAS No.: 882066-04-8
M. Wt: 638.5 g/mol
InChI Key: AHZAATOCMNMAGQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole plays a significant role in biochemical reactions, particularly in the context of organic semiconducting materials. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that are crucial for its function. For instance, the compound’s bromine atoms enable it to undergo facile reactions such as Suzuki coupling and Kumada polymerization . These interactions are essential for the synthesis of complex organic materials used in solar cells and OLEDs.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atoms in the compound facilitate binding with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function. The compound’s ability to undergo polymerization reactions further enhances its utility in creating complex organic structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects are observed, where a specific dosage level triggers significant changes in cellular responses. These studies are crucial for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites in cells. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its function, as it needs to reach target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can perform its biochemical functions. The compound’s activity and function are closely linked to its localization, making this an important aspect of its biochemical analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole typically involves the bromination of 5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as chloroform or dichloromethane . The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole is unique due to its indolo[3,2-b]carbazole core, which provides distinct electronic properties compared to other similar compounds. The presence of bromine atoms allows for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

3,9-dibromo-5,11-bis(2-ethylhexyl)indolo[3,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42Br2N2/c1-5-9-11-23(7-3)21-37-31-17-25(35)13-15-27(31)29-20-34-30(19-33(29)37)28-16-14-26(36)18-32(28)38(34)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZAATOCMNMAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856362
Record name 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882066-04-8
Record name 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 2
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 3
Reactant of Route 3
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 4
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 5
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 6
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole

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